molecular formula C28H32ClNO6 B12182271 3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate

3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate

Cat. No.: B12182271
M. Wt: 514.0 g/mol
InChI Key: SDJBPVNZHNIYFA-UHFFFAOYSA-N
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Description

3-Benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate is a complex organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound includes a chromen-2-one core, a benzyl group, a chloro substituent, and a tert-butoxycarbonyl-protected amino hexanoate side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate typically involves multiple steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.

    Introduction of Substituents: The benzyl and chloro groups are introduced through electrophilic aromatic substitution reactions. The methyl group can be introduced via Friedel-Crafts alkylation.

    Attachment of the Hexanoate Side Chain: The hexanoate side chain is attached through esterification reactions, where the chromen-2-one derivative reacts with 6-bromohexanoic acid in the presence of a base like potassium carbonate.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) protection to prevent unwanted side reactions during the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the chromen-2-one core, potentially forming alcohol derivatives.

    Substitution: The chloro substituent can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde derivatives.

    Reduction: Alcohol derivatives of the chromen-2-one core.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

3-Benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Biological Studies: It is used in the study of enzyme inhibition, particularly those enzymes involved in metabolic pathways.

    Chemical Biology: The compound serves as a probe to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of 3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound inhibits enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.

    Pathway Modulation: It can modulate signaling pathways by interacting with key proteins involved in these pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate lies in its specific combination of substituents, which confer distinct biological activities and chemical reactivity. The presence of the tert-butoxycarbonyl-protected amino hexanoate side chain is particularly notable, as it provides additional functionalization opportunities and potential for targeted drug delivery.

Properties

Molecular Formula

C28H32ClNO6

Molecular Weight

514.0 g/mol

IUPAC Name

(3-benzyl-6-chloro-4-methyl-2-oxochromen-7-yl) 6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate

InChI

InChI=1S/C28H32ClNO6/c1-18-20-16-22(29)24(17-23(20)35-26(32)21(18)15-19-11-7-5-8-12-19)34-25(31)13-9-6-10-14-30-27(33)36-28(2,3)4/h5,7-8,11-12,16-17H,6,9-10,13-15H2,1-4H3,(H,30,33)

InChI Key

SDJBPVNZHNIYFA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC(=O)CCCCCNC(=O)OC(C)(C)C)CC3=CC=CC=C3

Origin of Product

United States

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